molecular formula C13H16N2O B12612942 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- CAS No. 651314-69-1

1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-

Cat. No.: B12612942
CAS No.: 651314-69-1
M. Wt: 216.28 g/mol
InChI Key: MUOYPFCEWMPPTL-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-, is a bridged heterocyclic compound characterized by a bicyclic framework containing a nitrogen atom (azabicyclo) and a 5-isoxazolylethynyl substituent at the 6-position. The bicyclo[3.2.2]nonane system confers rigidity to the structure, influencing its conformational stability and interaction with biological targets.

This compound is part of a broader class of azabicyclic derivatives studied for their pharmacological properties, particularly in neurological disorders. Its structural uniqueness lies in the combination of the [3.2.2] bicyclic system and the isoxazole-ethynyl substituent, distinguishing it from analogs with varying ring sizes, substituent positions, or heterocyclic groups.

Properties

CAS No.

651314-69-1

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

5-[2-(1-azabicyclo[3.2.2]nonan-6-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)10-12(11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2

InChI Key

MUOYPFCEWMPPTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN(C1)CC2C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

General Synthetic Routes

  • Starting Materials : The synthesis typically begins with bicyclo[2.2.2]octan-2-ones or related bicyclic compounds that can be transformed into the desired azabicyclic structure through various chemical reactions.

  • Beckmann Rearrangement : One common method involves the Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones to yield lactam intermediates, which can then be reduced to form azabicyclo structures.

  • Schmidt Reaction : Alternatively, a Schmidt reaction can be employed to convert bicyclo[2.2.2]octan-2-ones into lactams, which upon reduction yield azabicyclo compounds.

Specific Reaction Conditions

  • Reagents : Typical reagents for these reactions include halogenated pyrimidines or isoxazoles, which are reacted under reflux conditions in solvents such as butan-1-ol or dichloromethane.

  • Catalysts : DIPEA (N,N-Diisopropylethylamine) is often used as a base to facilitate reactions involving electrophilic aromatic substitutions or nucleophilic attacks on the azabicyclic framework.

  • Purification : After the reaction completion, crude products are usually purified by column chromatography to isolate the desired compound from by-products and unreacted materials.

Data Table of Synthetic Methods

Methodology Starting Material Key Reaction Type Conditions Yield (%)
Beckmann Rearrangement Bicyclo[2.2.2]octan-2-one Rearrangement + Reduction Reflux in butan-1-ol Variable
Schmidt Reaction Bicyclo[2.2.2]octan-2-one Rearrangement + Reduction Reflux with HNO3 Variable
N-Arylation Azabicyclic lactam Electrophilic substitution Reflux with halogenated pyrimidines High

Research Findings

Recent studies have highlighted the biological significance of azabicyclo compounds, including their antiprotozoal activities against pathogens such as Plasmodium and Trypanosoma species. The structural modifications introduced by substituents like isoxazole can enhance biological activity and selectivity.

Spectroscopic Analysis

The characterization of synthesized compounds typically involves:

  • NMR Spectroscopy : One-dimensional and two-dimensional NMR techniques are employed to confirm the structure and purity of synthesized compounds.

  • Mass Spectrometry : Used for determining molecular weights and confirming the presence of specific functional groups.

Chemical Reactions Analysis

Oxidation Reactions

The isoxazolylethynyl group and bicyclic framework undergo oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are employed to introduce oxygenated functional groups. For example:

  • KMnO₄-mediated oxidation selectively oxidizes alkyne moieties to ketones or carboxylic acids, depending on reaction conditions.

  • CrO₃ targets tertiary amines in the azabicyclo core, generating N-oxide derivatives that enhance solubility and bioactivity.

Reduction Reactions

Reductive transformations are critical for modifying the azabicyclo scaffold:

  • Catalytic hydrogenation (H₂/Pd-C) reduces alkyne groups to alkanes, enabling structural diversification .

  • Lithium aluminum hydride (LiAlH₄) reduces lactam intermediates to secondary amines, a key step in synthesizing bioactive derivatives . For instance, LiAlH₄ reduction of 3-azabicyclo[3.2.2]nonane lactams yields amines with antiprotozoal activity .

Substitution Reactions

Nucleophilic substitution reactions occur at electrophilic positions of the bicyclic core:

  • Chlorinated pyrimidine substitution : Refluxing with 2-chloropyrimidines in butan-1-ol introduces pyrimidine moieties, enhancing antiparasitic activity. For example:

    • Substitution at the bridgehead nitrogen with 2-amino-6-methylpyrimidine improves antiplasmodial potency (IC₅₀ = 0.023–0.033 µM) .

  • Sulfonylation : Reaction with arylsulfonyl chlorides in the presence of 4-DMAP forms sulfonamide derivatives, modulating selectivity against Trypanosoma brucei rhodesiense .

N-Arylation Reactions

N-Arylation modifies the nitrogen atom to optimize pharmacological properties:

  • Buchwald–Hartwig coupling attaches aromatic groups (e.g., quinoline) to the azabicyclo core, as seen in derivatives like (1S,2R,3S,5S,6R)-2-(4-Quinolinyl)-6-vinyl-1-azabicyclo[3.2.2]nonan-3-ol .

  • Ugi-azide reaction synthesizes tetrazole hybrids by reacting aldehydes, tert-butylisocyanide, and trimethylsilylazide with aminoalkyl intermediates .

Key Reaction Data

Reaction TypeReagents/ConditionsOutcomeReference
Oxidation KMnO₄ in acidic mediumAlkyne → Ketone
Reduction LiAlH₄ in THF, 0°C → RTLactam → Secondary amine
Pyrimidine Substitution 2-Chloropyrimidine, butan-1-ol, refluxIntroduction of 2-amino-6-methylpyrimidine (IC₅₀ = 0.023 µM vs P. falciparum)
N-Arylation Pd-catalyzed couplingQuinoline attachment (e.g., compound C19H22N2O)

Mechanistic Insights

  • Antiprotozoal activity correlates with substitution patterns. For example:

    • 2-Azabicyclo[3.2.2]nonanes with pyrrolidino groups show higher activity against Trypanosoma brucei rhodesiense (IC₅₀ = 0.095–0.161 µM) compared to 3-azabicyclo analogues .

    • Hybrids combining azabicyclo-nonanes with 2,4-diaminopyrimidines bypass drug resistance in Plasmodium falciparum K1 strains .

Comparative Reactivity

  • 3-Azabicyclo vs. 2-Azabicyclo Derivatives :

    • 3-Azabicyclo[3.2.2]nonanes exhibit higher antiplasmodial activity (IC₅₀ = 0.023–0.033 µM) but lower selectivity compared to 2-azabicyclo derivatives .

    • 2-Azabicyclo derivatives show superior antitrypanosomal activity (IC₅₀ = 0.095–0.161 µM) .

Synthetic Challenges

  • Regioselectivity : Controlling substitution at specific positions (e.g., bridgehead nitrogen) requires precise reaction conditions .

  • Stereochemical control : Chiral centers in the bicyclic framework demand asymmetric synthesis techniques, such as catalytic hydrogenation with chiral ligands .

Scientific Research Applications

Antiprotozoal Activity

One of the most notable applications of 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- is its antiprotozoal activity, particularly against Plasmodium falciparum, the causative agent of malaria. Studies indicate that this compound exhibits low micromolar IC50 values against both chloroquine-sensitive and resistant strains, highlighting its potential as an effective antimalarial agent.

Table 1: Antiplasmodial Activity of Selected Compounds

CompoundIC50 (µM)StrainReference
1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-0.023NF54
Compound B0.087K1 (resistant)
Compound C0.095K1 (resistant)
Compound D0.161STIB900

Potential Therapeutic Uses

In addition to its antimalarial properties, research suggests that derivatives of 1-Azabicyclo[3.2.2]nonane may also possess anticancer activities. Preliminary studies have shown that modifications to the compound can enhance its efficacy against various cancer cell lines, suggesting a broader application in oncology.

Case Studies

Several case studies have documented the synthesis and biological evaluation of this compound:

  • A study published in ACS Omega detailed the synthesis of various derivatives and their evaluation for antimalarial activity, demonstrating significant promise for further development in drug discovery pipelines .
  • Another study focused on the structure-activity relationship (SAR) of azabicyclo compounds, emphasizing how specific modifications can enhance biological activity while maintaining selectivity towards human cells .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets. In the context of its antiprotozoal activity, it is believed to interfere with the metabolic pathways of the parasites, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs: Ring Size and Substituent Positioning

The bicyclic framework and substituent positioning significantly influence physicochemical and pharmacological properties. Key analogs include:

Compound Name Bicyclic System Substituent Position Heterocycle Key Properties/Applications Reference
1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- [3.2.2] 6-position Isoxazole-ethynyl High rigidity; potential nAChR ligand
1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)- [3.2.2] 7-position Isoxazole-ethynyl Altered steric interactions
2-(3-Pyridyl)-1-azabicyclo[3.2.2]nonane (TC-1698) [3.2.2] 2-position Pyridyl α4β2 nAChR affinity (Ki = 0.78 nM)
4-(2-Phenylthiazol-5-yl)-1,4-diazabicyclo[3.2.2]nonane [3.2.2] 4-position Thiazolyl Therapeutic applications (patented)
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole [2.2.2] 2-position Oxadiazole Pharmacological activity (Searle & Co.)

Key Observations :

  • Substituent Position : The 6-position in the target compound may optimize spatial alignment with receptor binding pockets compared to 7- or 4-position analogs (e.g., and ) .
  • Heterocyclic Groups : Pyridyl (TC-1698) and thiazolyl () substituents exhibit distinct electronic profiles, with pyridyl showing exceptional nAChR affinity (Ki = 0.78 nM) . Isoxazole-ethynyl groups may offer balanced lipophilicity for CNS penetration.

Pharmacological Profiles

  • Heterocycle Impact : Thiazolyl and oxadiazole derivatives () are often explored for antimicrobial or anticancer activity, whereas isoxazole-ethynyl groups may favor neurological applications due to similarity to acetylcholine .

Q & A

(Basic) What experimental design strategies are recommended for optimizing the synthesis of 6-(5-isoxazolylethynyl)-1-azabicyclo[3.2.2]nonane?

Methodological Answer:
Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and assess their impact on yield. A full factorial design or Taguchi orthogonal array reduces the number of trials while capturing interactions between variables. For example:

FactorLevel 1Level 2Level 3
Temperature (°C)80100120
Catalyst (mol%)51015
Reaction Time (h)121824
Analyze results using ANOVA to identify significant factors. Post-optimization, validate with triplicate runs .

(Advanced) How can computational chemistry methods predict the reactivity and stability of 1-azabicyclo[3.2.2]nonane derivatives?

Methodological Answer:
Apply density functional theory (DFT) to model transition states and reaction pathways. Calculate thermodynamic parameters (ΔG, ΔH) to evaluate feasibility of ethynyl group introduction. Use molecular dynamics (MD) simulations to assess conformational stability in solution. Pair computational predictions with experimental validation (e.g., NMR for stereochemical confirmation) .

(Basic) What spectroscopic techniques are most effective for characterizing 6-(5-isoxazolylethynyl)-1-azabicyclo[3.2.2]nonane?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bicyclic framework and isoxazole substituent signals using 2D techniques (COSY, HSQC).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass.
  • IR Spectroscopy : Identify alkyne (C≡C stretch ~2100 cm⁻¹) and isoxazole ring vibrations.
    Cross-reference with X-ray crystallography for unambiguous structural confirmation .

(Advanced) How to resolve contradictions in biological activity data for azabicyclo compounds with isoxazole substituents?

Methodological Answer:

  • Dose-Response Studies : Test activity across a concentration gradient to identify non-linear effects.
  • Assay Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to rule out false positives.
  • Structural-Activity Relationship (SAR) Analysis : Compare analogs to isolate substituent-specific effects. Revisit purity (>95% by HPLC) and stereochemical consistency .

(Basic) How to assess the thermal stability of 1-azabicyclo[3.2.2]nonane derivatives under varying conditions?

Methodological Answer:
Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Use differential scanning calorimetry (DSC) to identify phase transitions. Test stability in solvents (e.g., DMSO, ethanol) via accelerated aging studies (40–80°C, 1–4 weeks) with periodic HPLC monitoring .

(Advanced) What strategies elucidate the reaction mechanism of ethynyl group introduction in azabicyclo frameworks?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps.
  • Trapping Intermediates : Use low-temperature NMR or quenching agents to isolate transient species.
  • Computational Pathway Analysis : Map energy profiles for competing mechanisms (e.g., radical vs. polar pathways) using DFT .

(Basic) What are key considerations in designing a purification protocol for 6-(5-isoxazolylethynyl)-1-azabicyclo[3.2.2]nonane?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for analytical purity. Scale-up with flash chromatography (silica gel, ethyl acetate/hexane).
  • Crystallization : Screen solvents (e.g., dichloromethane/hexane) to optimize crystal yield and purity. Monitor by melting point and XRD .

(Advanced) How can machine learning improve solubility and bioavailability predictions for azabicyclo compounds?

Methodological Answer:
Train random forest or neural network models on datasets of logP, polar surface area, and solubility parameters. Validate predictions with experimental shake-flask solubility tests. Integrate molecular descriptors (e.g., Topological Polar Surface Area) to refine bioavailability models .

(Basic) What are common pitfalls in interpreting NMR spectra of bicyclic amines with isoxazole substituents?

Methodological Answer:

  • Dynamic Effects : Slow conformational exchange may broaden signals; use variable-temperature NMR.
  • Solvent Artifacts : Deuterated solvents (e.g., CDCl₃) can split signals; compare multiple solvents.
  • Overlap : Employ 2D NMR (NOESY, ROESY) to resolve crowded regions .

(Advanced) What interdisciplinary approaches enhance azabicyclo compound applications in materials science?

Methodological Answer:

  • Hybrid Materials : Incorporate azabicyclo moieties into polymers via click chemistry (CuAAC) for tunable rigidity.
  • Membrane Technology : Test gas separation performance using mixed-matrix membranes with azabicyclo frameworks.
  • Catalysis : Immobilize derivatives on silica supports for heterogeneous catalysis; monitor efficiency via GC-MS .

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